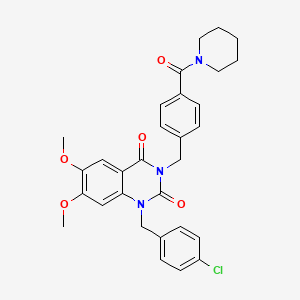
1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H30ClN3O5 and its molecular weight is 548.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has attracted attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core with several functional groups that may influence its biological activity.
The mechanism of action for quinazoline derivatives often involves interaction with various biological targets:
- Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, certain analogs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and dipeptidyl peptidase IV (DPP-IV), which are crucial in inflammatory pathways and glucose metabolism respectively .
- Receptor Modulation : These compounds can also act as ligands for various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 0.36 - 40.90 |
| A549 (lung cancer) | Not specified |
| HeLa (cervical cancer) | Not specified |
The structure-activity relationship analysis suggests that the presence of bulky substituents enhances anticancer activity by improving binding affinity to target enzymes and receptors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 75 |
| Escherichia coli | Moderate | 80 |
| Candida albicans | Effective | 65 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies have reported that it can significantly lower levels of pro-inflammatory cytokines in vitro .
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Anticancer Properties : A recent study synthesized various quinazoline derivatives and tested their efficacy against MDA-MB-231 cells. The results indicated that specific modifications to the quinazoline core led to enhanced inhibitory effects on cell proliferation .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant activity against tested strains, with some derivatives outperforming traditional antibiotics .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCANQVDJRBDBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














